molecular formula C14H6Cl2F3N3OS2 B2775448 N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline CAS No. 306979-52-2

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline

Cat. No. B2775448
CAS RN: 306979-52-2
M. Wt: 424.24
InChI Key: JDHVJSPITCXPQM-BKUYFWCQSA-N
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Description

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline is a useful research compound. Its molecular formula is C14H6Cl2F3N3OS2 and its molecular weight is 424.24. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemistry

N-(4-Chloro-5H-1,2,3-dithiazol-5-yliden)anilines undergo reactions yielding a variety of compounds with potential applications in medicinal and material chemistry. For instance, their reaction with DABCO leads to the formation of N-{4-[N-(2-chloroethyl)piperazin-1-yl]-5H-1,2,3-dithiazol-5-yliden}anilines, highlighting a versatile pathway for synthesizing complex dithiazole-containing molecules with potential biological activity or as intermediates for further chemical transformations (Koyioni, Manoli, & Koutentis, 2015).

Ring Transformations and Heterocyclic Synthesis

The conversion of N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)pyridin-n-amines into azine fused thiazole-2-carbonitriles via thermolysis demonstrates a facile method for the synthesis of heteroazine fused molecules. This process offers a streamlined approach to accessing a diverse array of heterocyclic compounds, which are crucial scaffolds in pharmaceuticals and agrochemicals (Koutentis, Koyioni, & Michaelidou, 2013).

Crystallography and Molecular Interactions

The study of asymmetric triiodide-diiodine interactions in the crystal of (Z)-4-chloro-5-((2-((4-chloro-5H-1,2,3-dithiazol-5-yliden)amino)phenyl)amino)-1,2,3-dithiazol-1-ium oligoiodide has provided insights into halogen bonding and its effects on molecular structure and stability. Such studies are crucial for the design of materials with specific optical and electrical properties, contributing to advancements in materials science (Bol'shakov et al., 2017).

Biological Activities

The one-pot synthesis of 5-phenylimino, 5-thieno, or 5-oxo-1,2,3-dithiazoles and their evaluation for antimicrobial and antitumor activity showcase the potential of these compounds in the development of new therapeutic agents. These studies highlight the biological relevance of dithiazole derivatives and their potential as leads in drug discovery efforts (Konstantinova et al., 2009).

Heterocyclic Synthesis in Drug Development

The chemistry of 1,2,3-dithiazoles, including N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives, is pivotal in heterocyclic synthesis, facilitating the production of complex molecules with potential applications in drug development and other areas of chemical research. The versatility of these reactions in generating diverse heterocyclic compounds underlines the importance of 1,2,3-dithiazoles in synthetic organic chemistry (Christoforou, Koutentis, & Michaelidou, 2006).

properties

IUPAC Name

4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2F3N3OS2/c15-8-5-7(14(17,18)19)6-20-12(8)23-10-4-2-1-3-9(10)21-13-11(16)22-25-24-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHVJSPITCXPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C2C(=NSS2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline

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